
The Discovery and History of Human Urotensin
II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Urotensin II (114-124), human

(TFA)

Cat. No.: B12354451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Urotensin II (U-II), a potent vasoactive peptide, has emerged from relative obscurity as a fish-

derived hormone to a significant player in human physiology and pathophysiology. Its discovery

in mammals and the subsequent identification of its cognate receptor have unveiled a complex

signaling network with profound implications for cardiovascular health and disease. This

technical guide provides an in-depth exploration of the discovery, history, and core molecular

characteristics of human Urotensin II, tailored for professionals in biomedical research and drug

development.

Discovery and Historical Perspective
The story of Urotensin II begins not in humans, but in the caudal neurosecretory system of

teleost fish.

Initial Isolation from Fish: U-II was first isolated from the urophysis of the goby fish

(Gillichthys mirabilis) based on its smooth muscle-contracting activity.[1][2] For many years, it

was considered a hormone exclusive to the neurosecretory system of fish.[3]

Transition to Mammals: The view of U-II as a fish-specific peptide was challenged when

goby U-II was shown to elicit biological responses in mammalian tissues, including the
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relaxation of mouse anococcygeus muscle and contraction of rat artery segments.[1] This

pivotal finding suggested the existence of a mammalian U-II homolog and its corresponding

receptor.

Cloning of Human Urotensin II: In 1998, the gene for the human prepro-U-II was cloned,

confirming the presence of this peptide in mammals.[1] The cDNA encoding the human U-II

precursor was characterized, revealing that the mature 11-amino acid peptide is located at

the C-terminus of the precursor protein. This discovery marked a turning point, igniting

significant interest in the physiological roles of U-II in humans.

Molecular Structure of Human Urotensin II
Human U-II is a cyclic undecapeptide with the amino acid sequence: Glu-Thr-Pro-Asp-Cys-

Phe-Trp-Lys-Tyr-Cys-Val (ETPD-[CFWKYC]-V).

The Conserved Cyclic Core: The defining feature of U-II is its cyclic hexapeptide core, -Cys-

Phe-Trp-Lys-Tyr-Cys-, formed by a disulfide bond between the two cysteine residues. This

cyclic region is exceptionally conserved across species, from fish to humans, and is

essential for its biological activity. The sequence Trp-Lys-Tyr within this ring is considered the

pharmacophore, crucial for receptor binding and activation.

N-Terminal Variability: While the cyclic core is highly conserved, the N-terminal amino acid

sequence shows variability among species. The N-terminal portion can be modified without a

significant loss of pharmacological activity, suggesting it is not critical for receptor activation.

Structural Similarity to Somatostatin: U-II shares structural similarities with somatostatin,

particularly in the biologically active region, which initially led to its classification as a

'somatostatin-like' peptide.

The Urotensin II Receptor: GPR14
The biological effects of U-II are mediated by a specific G protein-coupled receptor (GPCR).

Identification as an Orphan Receptor: The receptor for U-II was identified as the orphan

receptor GPR14. Before its deorphanization, GPR14 was a receptor with no known

endogenous ligand.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Urotensin-II
https://en.wikipedia.org/wiki/Urotensin-II
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12354451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cloning and Characterization: The human U-II receptor (UT receptor), encoded by the

UTS2R gene on chromosome 17q25.3, is a 386-amino acid protein belonging to the class A

rhodopsin family of GPCRs. It shares sequence homology with the somatostatin receptor

family.

Ligand Binding and Activation: Both human and fish U-II bind to the recombinant human

GPR14 with high affinity, leading to its activation.

Signal Transduction Pathways
Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events,

primarily through the Gαq subunit of the heterotrimeric G protein.

The Canonical Gαq Pathway:

PLC Activation: U-II binding to the UT receptor activates Gαq, which in turn stimulates

phospholipase C (PLC).

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering

the release of stored calcium (Ca2+) into the cytoplasm.

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG

synergistically activate protein kinase C (PKC).

Downstream Kinase Cascades: The initial signaling events lead to the activation of several

downstream kinase pathways that mediate the diverse cellular effects of U-II.

Mitogen-Activated Protein Kinases (MAPKs): U-II stimulation leads to the phosphorylation

and activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK.

These pathways are implicated in cell proliferation and hypertrophy.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The elevated intracellular

calcium levels activate CaMKII, a crucial mediator of cardiac hypertrophy.

Below is a diagram illustrating the primary signaling pathways activated by human Urotensin II.
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Caption: Urotensin II Signaling Pathways.

Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and functional

potency of human Urotensin II.

Table 1: Binding Affinity of Human Urotensin II for its Receptor (GPR14/UT)

Cell/Tissue
Type

Radioligand Kd (nM)

Bmax
(fmol/mg
protein or
sites/cell )

Reference

Human Skeletal

Muscle
[125I]-U-II 0.24 ± 0.17

1.97 ± 1.1

fmol/mg protein

SJRH30

(Rhabdomyosarc

oma) Cells

[125I]-hU-II 0.067 ± 0.012
9687 ± 843

sites/cell

TE671

(Rhabdomyosarc

oma) Cells

[125I]-hU-II 0.074 ± 0.008
1667 ± 165

sites/cell
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Table 2: Functional Potency (EC50) of Human Urotensin II

Assay Type Tissue/Cell Type EC50 (nM) Reference

Calcium Mobilization HEK293UT Cells 4.15 ± 1.06

Calcium Mobilization UTS2R/U2OS Cells 3.02

Calcium Mobilization SJRH30 Cells 6.9 ± 2.2

Vasoconstriction
Rat Main Pulmonary

Artery
pEC50: 8.55 ± 0.08

Table 3: Inhibitory Constants (Ki) of U-II Analogs and Antagonists

Compound Cell Line Ki (nM) Reference

Human U-II SJRH30 Cells 0.5 ± 0.1

Human U-II(4-11) SJRH30 Cells 0.4 ± 0.1

[Cys5,10]Acm hU-II SJRH30 Cells 864 ± 193

Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

outlines of key experimental protocols used in the study of human Urotensin II.

Cloning of Human Prepro-Urotensin II cDNA
This protocol describes the general steps for isolating the cDNA encoding the precursor to

human U-II.
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Start: Human Spinal Cord Tissue

1. Total RNA Extraction

2. Poly(A)⁺ mRNA Isolation

3. First-Strand cDNA Synthesis
(Reverse Transcriptase)

4. PCR Amplification
(Degenerate primers based on
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(e.g., pBluescript)

7. Transformation of E. coli
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9. DNA Sequencing & Sequence Analysis

End: Human Prepro-U-II cDNA Sequence
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Caption: Workflow for cDNA Cloning.
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Protocol Steps:

RNA Extraction: Total RNA is extracted from human spinal cord tissue, where U-II mRNA is

predominantly expressed.

mRNA Isolation: Poly(A)⁺ mRNA is isolated from the total RNA population using oligo(dT)-

cellulose chromatography.

cDNA Synthesis: First-strand cDNA is synthesized from the mRNA template using reverse

transcriptase and an oligo(dT) primer.

PCR Amplification: The U-II precursor cDNA is amplified by PCR using degenerate primers

designed based on conserved regions of U-II from other species.

Purification: The amplified PCR product of the expected size is purified from an agarose gel.

Ligation and Transformation: The purified DNA fragment is ligated into a suitable cloning

vector, and the recombinant plasmid is used to transform competent E. coli cells.

Screening and Sequencing: Positive clones are identified, and the plasmid DNA is isolated

and sequenced to determine the nucleotide sequence of the human prepro-U-II cDNA.

Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of UT receptors in a given

tissue or cell preparation.

Materials:

Cell membranes or tissue homogenates expressing the UT receptor.

Radioligand: [125I]-labeled human U-II.

Unlabeled ("cold") human U-II.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Glass fiber filters.
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Filtration apparatus.

Scintillation counter.

Protocol Steps:

Incubation: A constant concentration of [125I]-hU-II is incubated with the membrane

preparation in the presence of increasing concentrations of unlabeled hU-II (for competition

assays) or with increasing concentrations of [125I]-hU-II alone (for saturation assays).

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which

separates the receptor-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Counting: The radioactivity retained on the filters is measured using a gamma or scintillation

counter.

Data Analysis:

Saturation Binding: Specific binding is calculated by subtracting non-specific binding

(measured in the presence of a high concentration of unlabeled U-II) from total binding.

The Kd and Bmax values are determined by Scatchard analysis of the saturation data.

Competition Binding: The concentration of unlabeled ligand that inhibits 50% of the

specific binding of the radioligand (IC50) is determined. The Ki value is then calculated

using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following UT

receptor activation.

Materials:

Cells expressing the UT receptor (e.g., HEK293-UT).
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Human U-II.

Fluorometric plate reader (e.g., FLIPR or FlexStation).

Protocol Steps:

Cell Plating: Cells are seeded into black, clear-bottom microplates and cultured to an

appropriate confluency.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading

buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C in the dark. This allows

the dye to enter the cells.

Baseline Measurement: After incubation, the cells are washed, and a baseline fluorescence

reading is established using a fluorometric plate reader.

Agonist Addition: Human U-II at various concentrations is added to the wells.

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the

change in intracellular calcium concentration, is measured over time.

Data Analysis: The peak fluorescence response is plotted against the logarithm of the

agonist concentration to generate a dose-response curve, from which the EC50 value is

determined.

Vasoconstriction Assay in Isolated Arteries
This ex vivo assay measures the contractile response of blood vessels to U-II.

Materials:

Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).

Organ bath system with force transducers.
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Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

Human U-II.

Protocol Steps:

Tissue Preparation: Arterial rings are carefully dissected and mounted in an organ bath

containing oxygenated Krebs-Henseleit solution at 37°C.

Equilibration: The tissues are allowed to equilibrate under a resting tension.

Cumulative Concentration-Response Curve: Human U-II is added to the organ bath in a

cumulative manner, with each subsequent concentration added after the response to the

previous one has stabilized.

Data Recording: The isometric tension developed by the arterial rings is recorded using force

transducers.

Data Analysis: The contractile response is expressed as a percentage of the maximum

contraction induced by a reference substance (e.g., potassium chloride). A dose-response

curve is constructed, and the pEC50 (-log EC50) and maximum effect (Emax) are calculated.

Collagen Synthesis Assay
This assay quantifies the effect of U-II on collagen production by fibroblasts, a key process in

tissue fibrosis.

Materials:

Cultured cardiac or vascular fibroblasts.

[3H]-proline (radiolabeled proline).

Human U-II.

Cell culture medium and supplements.

Scintillation counter.
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Protocol Steps:

Cell Culture and Stimulation: Fibroblasts are cultured and then stimulated with various

concentrations of human U-II in the presence of [3H]-proline.

Incubation: The cells are incubated to allow for the incorporation of [3H]-proline into newly

synthesized collagen.

Harvesting and Precipitation: The cell layer and supernatant are harvested, and proteins

(including collagen) are precipitated using an acid (e.g., trichloroacetic acid).

Separation: The precipitated collagen is separated from unincorporated [3H]-proline.

Quantification: The amount of radioactivity in the collagen fraction is measured using a

scintillation counter, which is proportional to the rate of collagen synthesis.

Conclusion
The journey of Urotensin II from a fish urophysial peptide to a potent human vasoactive agent

highlights a fascinating chapter in endocrinology and cardiovascular research. Its discovery

and the subsequent elucidation of its receptor and signaling pathways have opened new

avenues for understanding the complex regulation of cardiovascular homeostasis. For

researchers and drug development professionals, the U-II system presents a compelling target

for the development of novel therapeutics for a range of cardiovascular and fibrotic diseases.

The detailed methodologies and quantitative data provided in this guide serve as a

foundational resource for further investigation into this intriguing and physiologically significant

peptide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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